GSK-3β Inhibition: Target Compound vs. 3-Acetoxy Analog (BDBM69064)
Although no direct bioactivity data for CAS 929471-34-1 against GSK-3β are available in public repositories, a close structural analog—3-(2,5-dimethoxybenzoyl)-1-benzofuran-5-yl acetate (BDBM69064)—was tested in a luminescence-based cell-free dose-response assay and exhibited no meaningful inhibition, with an EC50 > 300,000 nM [1][2]. The target compound replaces the acetate ester at the 5-position with a 2-fluorobenzamide group, a modification that is anticipated to dramatically alter hydrogen-bonding capability, electronic properties, and target engagement potential compared to the inactive ester [3]. This structural difference establishes a clear differentiation hypothesis: any GSK-3β activity observed for CAS 929471-34-1 would be entirely attributable to the 2-fluorobenzamide substitution, distinguishing it from the acetate analog [1][3].
| Evidence Dimension | GSK-3β inhibition (EC50) |
|---|---|
| Target Compound Data | Not determined (no public data) |
| Comparator Or Baseline | 3-(2,5-dimethoxybenzoyl)-1-benzofuran-5-yl acetate (BDBM69064): EC50 > 300,000 nM |
| Quantified Difference | Not calculable; comparator is inactive |
| Conditions | Luminescence cell-free homogeneous dose-response assay; 1.6 ng GSK-3β (GST fusion); 25 μM ATP; 60 min incubation; ADP-Glo detection [2] |
Why This Matters
The comparator's inactivity provides a clean baseline—any measurable GSK-3β inhibition by the target compound would be a direct consequence of the 2-fluorobenzamide group, offering a clear scientific rationale for selecting CAS 929471-34-1 over the acetate analog in kinase inhibitor screening cascades.
- [1] BindingDB. BDBM69064: 3-(2,5-dimethoxybenzoyl)-1-benzofuran-5-yl acetate. Affinity data for GSK3β. Deposited 2011-07-29. Accessed 2026-04-30. View Source
- [2] PubChem BioAssay AID 434954. Luminescence Cell-Free Homogeneous Dose Retest to Identify Inhibitors of Glycogen Synthase Kinase-3 beta Activity. Deposited 2010-05-28. View Source
- [3] US Patent Application US20200223837A1. Benzofuran amides and heteroaromatic analogues thereof for use in therapy. Filed 2018-06-14. Published 2020-07-16. View Source
